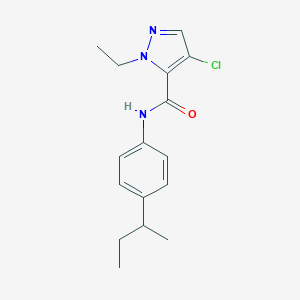
4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been investigated in various studies. This compound has been shown to reduce the levels of various pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of various enzymes such as COX-2 and MMPs that are involved in inflammation and tumor growth.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the possible directions is to investigate its potential in the treatment of other diseases such as multiple sclerosis, diabetes, and cardiovascular diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been carried out using different methods. One of the common methods involves the reaction of 5-chloro-2-methylbenzoyl chloride with 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxamide in the presence of a base. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and so on.
科学的研究の応用
The potential therapeutic applications of 4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide have been investigated in various scientific research studies. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have potential in the treatment of various diseases such as cancer, rheumatoid arthritis, and Alzheimer's disease.
特性
製品名 |
4-bromo-N-(5-chloro-2-methylphenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H13BrClN3O |
分子量 |
342.62 g/mol |
IUPAC名 |
4-bromo-N-(5-chloro-2-methylphenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrClN3O/c1-7-4-5-9(15)6-10(7)16-13(19)12-11(14)8(2)17-18(12)3/h4-6H,1-3H3,(H,16,19) |
InChIキー |
UFYDJKJHXCKLPL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=NN2C)C)Br |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C(=NN2C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[acetyl(methyl)amino]phenyl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213739.png)




![methyl 4-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213749.png)

![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)



